molecular formula C9H9N3S B8362895 4-(6-Methylpyridin-3-yl)thiazol-2-amine

4-(6-Methylpyridin-3-yl)thiazol-2-amine

Cat. No. B8362895
M. Wt: 191.26 g/mol
InChI Key: NAFKXHMLGSTKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylpyridin-3-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-Methylpyridin-3-yl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpyridin-3-yl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(6-Methylpyridin-3-yl)thiazol-2-amine

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-(6-methylpyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-6-2-3-7(4-11-6)8-5-13-9(10)12-8/h2-5H,1H3,(H2,10,12)

InChI Key

NAFKXHMLGSTKAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CSC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask was charged with methyl 6-methylnicotinate (3.0 g, 20 mmol), chloroiodomethane (7.1 ml, 97 mmol), and 50 mL of THF. After cooling to −78° C., a freshly prepared solution of LDA (1M in THF made from diisopropylamine (14 ml, 99 mmol) and BuLi (39 ml, 97 mmol)) was added drop-wise over 1.5 h. After that time, the reaction was quenched with a solution of 5 mL HOAc in 15 mL of THF. The mixture was warmed to rt and diluted with sat. aq. NaHCO3. The mixture was concentrated then portioned between EtOAc and water. The organic layer was separated, dried over MgSO4, filtered, and concentrated to give a brown oil. To this oil was added thiourea (1.5 g, 20 mmol), NaOAc (4.9 g, 60 mmol) and 30 mL of EtOH. The mixture was heated at 80° C. for 15 min then cooled to rt. The mixture was concentrated in vacuo then diluted with water and EtOAc. The layers were separated and the organics were dried (MgSO4), filtered and concentrated to give an oil. Purification by MPLC (80 g, 10-100% EA/Hex) gave 4-(6-methylpyridin-3-yl)thiazol-2-amine as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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